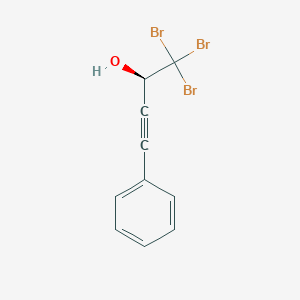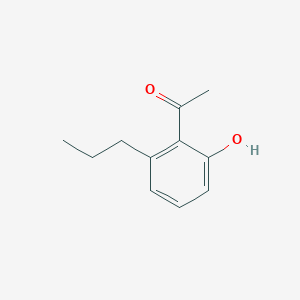
1-(2-Hydroxy-6-propylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-6-propylphenyl)ethan-1-one is an organic compound belonging to the class of phenolic ketones It is characterized by the presence of a hydroxyl group (-OH) and a propyl group attached to a phenyl ring, with an ethanone group (-COCH3) at the para position relative to the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-6-propylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-6-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-oxo-6-propylphenyl)ethan-1-one or 1-(2-carboxy-6-propylphenyl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-6-propylphenyl)ethanol.
Substitution: Formation of various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-6-propylphenyl)ethan-1-one can be compared with other similar compounds such as:
1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one: Differing by the presence of a methoxy group instead of a propyl group.
1-(2-Hydroxy-6-phenylphenyl)ethan-1-one: Differing by the presence of a phenyl group instead of a propyl group.
These similar compounds may exhibit different chemical and biological properties due to the variations in their substituent groups, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
655785-30-1 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(2-hydroxy-6-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-4-7-10(13)11(9)8(2)12/h4,6-7,13H,3,5H2,1-2H3 |
InChI-Schlüssel |
KUKNZKYUSWCSPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC=C1)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


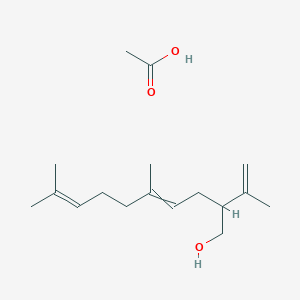
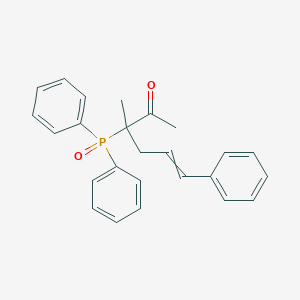
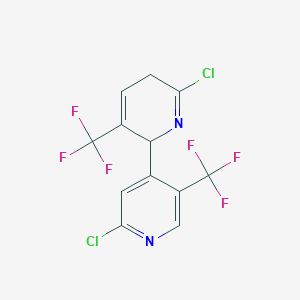
![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
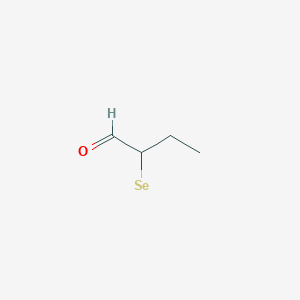

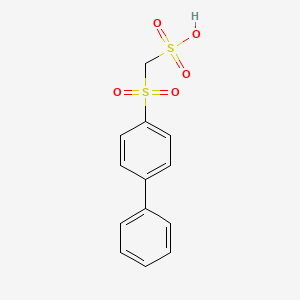
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
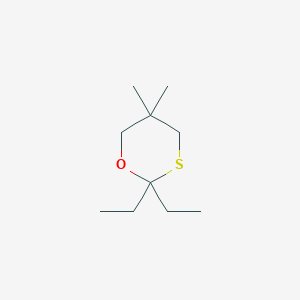
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
boranyl](/img/structure/B12526724.png)
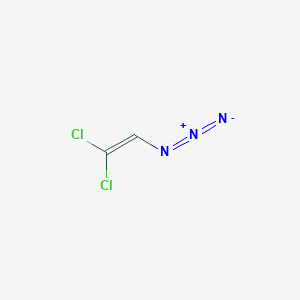
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
